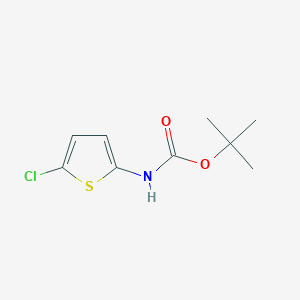

tert-Butyl (5-chlorothiophen-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5-chlorothiophen-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO2S/c1-9(2,3)13-8(12)11-7-5-4-6(10)14-7/h4-5H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLZLJXFJTIAWMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469264 | |

| Record name | tert-Butyl (5-chlorothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63806-71-3 | |

| Record name | tert-Butyl (5-chlorothiophen-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(5-chlorothiophen-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Strategy for Preparation

The common synthetic route to tert-butyl carbamates of heteroaryl amines involves the protection of the amino group by reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic or mildly basic conditions. The procedure typically includes:

- Starting with the corresponding amino-substituted heteroaryl compound (e.g., 5-chlorothiophen-2-amine).

- Reacting with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate or pyridine.

- Using a catalyst like 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

- Conducting the reaction in an organic solvent such as tetrahydrofuran (THF), acetonitrile, or tert-butyl alcohol.

- Purifying the product by extraction, washing, drying, and chromatographic techniques.

Detailed Preparation Method Based on Analogous Compounds

Reaction Conditions and Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: 5-chlorothiophen-2-amine (or analogous 5-bromo derivative) | The amino heteroaryl compound is suspended or dissolved in an organic solvent such as acetonitrile or tert-butyl alcohol. |

| 2 | Base: Pyridine or sodium bicarbonate (NaHCO3) | The base neutralizes the acid formed and facilitates the carbamate formation. |

| 3 | Di-tert-butyl dicarbonate (Boc2O) | Added dropwise or as a solution in THF to the reaction mixture. |

| 4 | Catalyst: DMAP (optional) | Added to enhance the reaction rate and yield. |

| 5 | Temperature: Room temperature to 50 °C | Initial stirring at room temperature for 16–22 hours, with possible heating to 50 °C to drive reaction to completion. |

| 6 | Workup | Filtration, washing with ethyl acetate (EtOAc), aqueous acidic and basic washes, drying over anhydrous sodium sulfate (Na2SO4), and concentration under reduced pressure. |

| 7 | Purification | Flash chromatography on silica gel using hexane/ethyl acetate mixtures, followed by trituration with hexane to obtain pure carbamate. |

Example from tert-Butyl (5-bromothiazol-2-yl)carbamate Synthesis

- A slurry of 2-amino-5-bromo-thiazole monohydrobromide in pyridine was treated with di-tert-butyl dicarbonate at room temperature for 16 hours.

- Additional Boc2O and sodium bicarbonate were added, and the mixture heated at 50 °C for several hours.

- The product was isolated after extraction and chromatography with a yield of approximately 46–49%.

This method can be adapted for tert-Butyl (5-chlorothiophen-2-yl)carbamate by substituting the 5-bromo-thiazole amine with 5-chlorothiophen-2-amine under similar conditions.

Reaction Optimization and Yield Data

| Parameter | Condition | Yield (%) | Notes |

|---|---|---|---|

| Base | Pyridine or NaHCO3 | 46–49 | Pyridine provides good solubility and basicity; NaHCO3 is milder. |

| Solvent | Acetonitrile, tert-butyl alcohol, THF | 46–100 | Solvent choice affects solubility and reaction rate; THF used for lithiation steps. |

| Catalyst | DMAP (0.1 eq) | Improves rate and yield | Catalytic amounts accelerate carbamate formation. |

| Temperature | 22 °C to 50 °C | Higher temperature improves completion | Heating after initial stirring drives reaction to completion. |

| Reaction time | 16–24 hours | Longer times favor higher conversion | Extended stirring ensures full conversion. |

Summary Table of Preparation Method

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl (5-chlorothiophen-2-yl)carbamate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form the corresponding thiol derivative using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at temperatures around 50-80°C.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures (0-10°C).

Major Products:

Substitution: Formation of tert-butyl (5-aminothiophen-2-yl)carbamate or tert-butyl (5-thiocyanatothiophen-2-yl)carbamate.

Oxidation: Formation of tert-butyl (5-chlorothiophen-2-yl)sulfoxide or tert-butyl (5-chlorothiophen-2-yl)sulfone.

Reduction: Formation of tert-butyl (5-mercaptothiophen-2-yl)carbamate.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene rings, such as tert-butyl (5-chlorothiophen-2-yl)carbamate, exhibit promising antimicrobial properties. The presence of the chlorine atom may enhance its interaction with biological targets, potentially increasing efficacy against specific pathogens. Studies have shown that derivatives of this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Anti-inflammatory and Anti-cancer Properties

In vitro studies have demonstrated that carbamate derivatives can exhibit anti-inflammatory effects comparable to established drugs like indomethacin. The anti-cancer potential of similar thiophene-containing compounds has also been explored, with some derivatives showing activity against cancer cell lines. The mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival .

HSP70 Modulation

this compound has been investigated as a modulator of HSP70 proteins, which are crucial for protein folding and have therapeutic implications in neurodegenerative diseases. Compounds that influence HSP70 activity may provide new avenues for treating conditions such as Huntington's disease by reducing toxic protein aggregates .

Synthetic Applications

Synthesis of Bioactive Molecules

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its structure allows for further functionalization, enabling the creation of more complex compounds with tailored biological activities. For instance, it has been utilized in the synthesis of selective inhibitors for enzymes involved in cancer progression and other diseases .

Palladium-Catalyzed Reactions

this compound is also employed in palladium-catalyzed reactions to synthesize N-Boc-protected anilines and other derivatives. These reactions are crucial for developing pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl (5-chlorothiophen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .

Comparison with Similar Compounds

- tert-Butyl (5-bromothiophen-2-yl)carbamate

- tert-Butyl (5-iodothiophen-2-yl)carbamate

- tert-Butyl (5-fluorothiophen-2-yl)carbamate

Comparison: tert-Butyl (5-chlorothiophen-2-yl)carbamate is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties compared to its bromine, iodine, and fluorine analogs . The chlorine atom’s moderate electronegativity and size influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold in medicinal chemistry .

Biological Activity

tert-Butyl (5-chlorothiophen-2-yl)carbamate is a synthetic organic compound notable for its potential biological activities. This compound is characterized by the presence of a chlorinated thiophene ring, which can enhance its pharmacological properties. Research into its biological activity has primarily focused on its interactions with various biological targets, including its potential as an antimicrobial and anticancer agent.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The chlorothiophene structure allows for π-π interactions and hydrogen bonding, which can modulate enzyme activity or receptor binding. This mechanism is crucial for understanding how the compound may exert therapeutic effects in various biological systems.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings, such as this compound, often exhibit antimicrobial activity . Studies have shown that this compound can inhibit the growth of certain pathogens, suggesting its potential utility in developing new antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties . The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, structural analogs of this compound have demonstrated significant growth inhibition in human cancer cell lines such as HeLa and MCF-7, with IC50 values generally below 5 μM .

Interaction with Biological Targets

Interaction studies indicate that this compound may bind to enzymes involved in metabolic pathways or receptors associated with disease processes. This binding affinity is essential for optimizing its therapeutic potential and understanding its pharmacodynamics.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antimicrobial effects against several bacterial strains, highlighting its potential as a lead compound for antibiotic development.

- Anticancer Potential : In vitro tests revealed that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer activity. The compound's ability to arrest the cell cycle at specific phases further supports its potential as an anticancer agent .

- Enzyme Inhibition Studies : Research has indicated that this compound can act as an inhibitor of key enzymes involved in disease processes, such as acetylcholinesterase and β-secretase, which are relevant in neurodegenerative diseases like Alzheimer's .

Q & A

Q. How can this compound’s interactions with biological targets (e.g., enzymes) be mechanistically studied?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes with target proteins.

- SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) in real time.

- Mutagenesis : Identify key residues via alanine scanning in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.